molecular formula C19H25N3O2 B2356665 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286728-05-9

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

货号 B2356665
CAS 编号: 1286728-05-9
分子量: 327.428
InChI 键: JYIWOJYROIOQIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), which is a tyrosine kinase enzyme that plays a crucial role in the immune system.

作用机制

CP-690,550 selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea by binding to its active site, thereby preventing the phosphorylation of signal transducers and activators of transcription (STAT) proteins. This inhibition leads to the suppression of cytokine signaling, which is essential for the activation of T cells and B cells. CP-690,550 has been shown to be highly selective for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with minimal inhibition of other JAK family members.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, leading to the suppression of the immune response. In addition, CP-690,550 has been shown to have a positive effect on bone metabolism, which is often disrupted in autoimmune diseases.

实验室实验的优点和局限性

One of the main advantages of CP-690,550 for lab experiments is its high selectivity for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which minimizes off-target effects. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can lead to an increased risk of infections. Therefore, careful monitoring of patients is required when using this compound for therapeutic purposes.

未来方向

There are several future directions for the research on CP-690,550. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Another area of research is the development of more selective 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea inhibitors that can overcome the limitations of CP-690,550. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents is also an area of interest for future research.
Conclusion
In conclusion, CP-690,550 is a chemical compound that has shown significant potential for the treatment of autoimmune diseases. The compound selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, leading to the suppression of the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is required to fully understand the potential of this compound in the treatment of autoimmune diseases.

合成方法

The synthesis method of CP-690,550 involves the reaction of 1-(4-methoxyphenethyl)piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of sodium triacetoxyborohydride to obtain the intermediate compound. The intermediate compound is then reacted with cyclopropyl isocyanate to yield the final product, CP-690,550. This synthesis method has been optimized to produce high yields of the compound with high purity.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies by inhibiting the activity of 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which is involved in the activation of T cells and B cells, leading to the suppression of the immune response.

属性

IUPAC Name

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWOJYROIOQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。